2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a chlorophenyl group, and a pyrazole moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the pyrazole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide shares structural similarities with other pyridazinone derivatives, such as:
- 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-pyrazol-4-yl)acetamide
Uniqueness
The presence of the 1-methyl-1H-pyrazol-4-yl group in this compound distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities or chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14ClN5O2 |
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Molecular Weight |
343.77 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-21-9-11(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
PHDZPKVMCVHFOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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